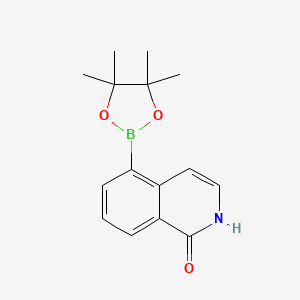

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

Descripción

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a boronate ester derivative of isoquinolinone, a heterocyclic compound of significant interest in medicinal and organic chemistry. The compound features a pinacol boronate group at the 5-position of the isoquinolinone scaffold, enabling its use in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .

Synthesis: The compound is synthesized via a palladium-catalyzed borylation reaction. A representative procedure involves reacting 5-bromoisoquinolin-1(2H)-one with bis(pinacolato)diboron in the presence of PdCl₂(PPh₃)₂ as a catalyst in dioxane at 100°C for 1 hour, yielding the target compound with a mass spectrometry (MS) [M+H]⁺ peak at m/z 272.3 .

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-17-13(11)18/h5-9H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRUVECNNKCADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one typically involves the reaction of isoquinolin-1(2H)-one with a boronic ester precursor. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of a base to facilitate the formation of the boronic ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are typically used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, such as hydroxyl or amino groups, facilitating the formation of new chemical bonds. This property is particularly useful in catalysis and the development of new synthetic methodologies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Isoquinolinone Derivatives with Boronate Substituents

a. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

- Structural difference : Boronate group at the 6-position instead of the 5-position.

- Synthesis: Similar palladium-catalyzed borylation but starting from 6-bromoisoquinolinone.

- Applications: Used in medicinal chemistry for functionalizing the isoquinolinone core. Commercial availability (95% purity) and pricing (e.g., 1g at €203.00) highlight its accessibility .

b. 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one

Comparison Table :

| Compound | Position | Molecular Formula | Molecular Weight (g/mol) | Purity | Price (1g) | Key Application |

|---|---|---|---|---|---|---|

| Target compound (5-position) | 5 | C₁₅H₁₈BNO₃ | 271.12 | N/A | N/A | Suzuki cross-coupling |

| 6-Boronate isoquinolinone | 6 | C₁₅H₁₈BNO₃ | 271.12 | 95% | €203.00 | Medicinal chemistry |

| 3,4-Dihydro-6-boronate isoquinolinone | 6 | C₁₅H₂₀BNO₃ | 273.14 | 95% | ¥10,639.1 | Specialty synthesis |

Boronate-Substituted Heterocycles Beyond Isoquinolinone

a. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

- Structure: Thiophene ring replaces isoquinolinone.

- Synthesis : Debus-Radziszewski reaction with 2,2’-thenil, yielding 76% .

- Properties : Molecular formula C₂₁H₂₁BN₂O₂S₃, m/z 441.09 [M+H]⁺. Used in optoelectronic materials due to thiophene’s electron-rich nature .

b. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

- Structure: Isobenzofuranone core with boronate at the 5-position.

- Properties : Molecular weight 260.09 g/mol, 99% purity. Applications in polymer chemistry and as a building block for fluorescent dyes .

c. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

- Structure: Quinoline analog with boronate at the 5-position.

- Properties: Molecular weight 271.12 g/mol.

Reactivity Comparison :

- Electron-deficient systems (e.g., isoquinolinone, quinoline) exhibit slower Suzuki coupling due to reduced electron density at boron.

- Electron-rich systems (e.g., thiophene, benzofuran) show faster coupling but may require optimized conditions to prevent side reactions .

Actividad Biológica

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a boron-containing dioxaborolane moiety attached to an isoquinolinone scaffold. The presence of the boron atom contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅BNO₃ |

| Molecular Weight | 241.08 g/mol |

| CAS Number | 1033752-94-1 |

| Appearance | White to off-white powder |

Mechanisms of Biological Activity

The biological activity of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes by forming reversible or irreversible complexes with active sites.

- Cell Signaling Modulation : It can modulate signaling pathways that are crucial for cell proliferation and survival. This modulation can lead to altered cellular responses in cancerous cells.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- Anticancer Activity : A study reported that isoquinolinone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase .

- Neuroprotective Effects : Another research highlighted the neuroprotective properties of isoquinolinone compounds in models of neurodegenerative diseases. The study indicated that these compounds could reduce neuronal apoptosis and inflammation .

- Antimicrobial Properties : Research has also suggested that similar compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity .

Comparative Analysis with Related Compounds

To further understand the biological activity of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one, a comparison with related compounds can be insightful:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.